Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1007230-91-2
VCID: VC2790405
InChI: InChI=1S/C8H15NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-,8-;/m1./s1
SMILES: CCC1CC1(C(=O)OCC)N.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride

CAS No.: 1007230-91-2

VCID: VC2790405

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride - 1007230-91-2

Description

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride is a chemical compound that belongs to the class of cyclopropanecarboxylic acid derivatives. It is characterized by the presence of an amino group and an ethyl substituent on the cyclopropane ring, along with an ethyl ester group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as a building block for more complex molecules.

Synthesis

The synthesis of Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride typically involves the reaction of ethyl cyclopropanecarboxylate with an appropriate amine, such as ethylamine, in the presence of a catalyst like triethylamine. The reaction is often conducted at low temperatures (0-5°C) to optimize yield and purity. For industrial production, similar methods are adapted for large-scale synthesis using continuous flow reactors to enhance efficiency and yield. Advanced purification techniques such as distillation and crystallization are utilized to achieve high purity levels in the final product.

Applications in Medicinal Chemistry

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride is involved in several types of chemical reactions that facilitate its conversion into various derivatives. These derivatives may possess different biological activities or serve as intermediates in synthetic pathways. The compound can interact with specific biological targets, primarily enzymes and receptors, potentially inhibiting enzyme activity by binding to active sites. This interaction can modulate various signal transduction pathways within cells, highlighting its potential therapeutic applications in treating diseases where enzyme inhibition or receptor modulation is beneficial.

CAS No. 1007230-91-2
Product Name Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name ethyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-,8-;/m1./s1
Standard InChIKey URJFFPOICMEAON-CIRBGYJCSA-N
Isomeric SMILES CC[C@@H]1C[C@@]1(C(=O)OCC)N.Cl
SMILES CCC1CC1(C(=O)OCC)N.Cl
Canonical SMILES CCC1CC1(C(=O)OCC)N.Cl
PubChem Compound 131842862
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator